molecular formula C14H18N2O3S2 B2981413 1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one CAS No. 1008201-68-0

1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one

Cat. No.: B2981413
CAS No.: 1008201-68-0
M. Wt: 326.43
InChI Key: MZFCPQRPOBWYCG-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one is a complex organic compound characterized by its unique molecular structure. This compound features a sulfonyl group attached to a phenyl ring with two methyl groups, a thioxo group, and an imidazolidinone ring with an isopropyl substituent. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one typically involves multiple steps, starting with the preparation of the core imidazolidinone ring. One common approach is the reaction of an appropriate isocyanate with a thiol-containing compound under controlled conditions. The sulfonyl group is then introduced through a subsequent sulfonation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can yield thioethers or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biological studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including the treatment of inflammatory diseases and cancer.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The imidazolidinone ring can participate in hydrogen bonding, enhancing its binding affinity to biological targets. The exact molecular pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-((3,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Similar structure with a different position of the methyl groups on the phenyl ring.

  • 1-((2,4-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one: Another positional isomer with different reactivity and properties.

Uniqueness: 1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one stands out due to its specific arrangement of substituents, which can influence its chemical reactivity and biological activity. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-8(2)12-13(17)15-14(20)16(12)21(18,19)11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFCPQRPOBWYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(C(=O)NC2=S)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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